AP1510: A Technical Guide to a Versatile Synthetic Dimerizer
AP1510: A Technical Guide to a Versatile Synthetic Dimerizer
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Chemically Induced Dimerization
AP1510 is a cell-permeable synthetic molecule that acts as a chemical inducer of dimerization (CID).[1][2] Its mechanism of action relies on its ability to bind with high affinity to a specifically engineered mutant of the human FK506-binding protein (FKBP12), which features a phenylalanine to valine substitution at position 36 (FKBP12-F36V).[1] This engineered protein provides a specific binding pocket for AP1510, minimizing interaction with the wild-type FKBP12 that is ubiquitously expressed in mammalian cells.[1]
The bivalent nature of AP1510 allows it to simultaneously bind to two FKBP12-F36V domains, thereby inducing the dimerization of proteins that have been genetically fused to this engineered FKBP variant. This forced proximity of the target proteins can be used to trigger a variety of cellular events, such as signal transduction, apoptosis, or gene expression, in a controlled and dose-dependent manner.[1][2]
Mechanism of Action
The core of the AP1510 system is the specific and high-affinity interaction between AP1510 and the FKBP12-F36V mutant. By fusing the FKBP12-F36V domain to proteins of interest, researchers can control their association within the cell.
Key applications of AP1510-mediated dimerization include:
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Induction of Apoptosis: By fusing the intracellular signaling domain of the Fas receptor to FKBP12-F36V, the addition of AP1510 can induce clustering of these domains, mimicking the natural ligand-induced activation of the Fas receptor and triggering the apoptotic cascade.
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Transcriptional Activation: A bipartite transcription factor system can be engineered where a DNA-binding domain (DBD) is fused to one FKBP12-F36V and a transcriptional activation domain (AD) is fused to another. In the presence of AP1510, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that can drive the expression of a reporter gene.[1]
The versatility of AP1510 makes it a powerful tool for studying and controlling various cellular processes with high temporal and spatial resolution.[1]
Quantitative Data Summary
The following tables summarize the quantitative data available for AP1510 in the context of its two primary applications.
| Parameter | Value | Experiment | Cell Line | Notes | Reference |
| EC50 | 10-20 nM | Transcriptional Activation | Not specified | AP1510 was used to dimerize a bipartite transcription factor driving a reporter gene. | --INVALID-LINK-- |
| Maximally Effective Concentration | 100 nM | Transcriptional Activation | Not specified | Concentration at which the maximal transcriptional activation was observed. | --INVALID-LINK-- |
| Working Concentration | 100 nM | General CID | Not specified | Recommended final concentration for inducing protein condensates. | --INVALID-LINK-- |
| Parameter | Value | Experiment | Cell Line | Notes | Reference |
| Approximate EC50 | ~1-10 nM | Fas-mediated Apoptosis | HT1080 | This is an estimated value based on the dose-response curve of a similar dimerizer, AP1903, in HT1080 cells expressing an FKBP-Fas fusion protein. | --INVALID-LINK-- |
Experimental Protocols
AP1510-Induced Fas-Mediated Apoptosis
This protocol describes the induction of apoptosis in HT1080 fibrosarcoma cells engineered to express a myristoylated, membrane-targeted fusion protein of two FKBP12-F36V domains and the intracellular domain of the human Fas receptor (myr-2FKBP(F36V)-Fas).
Materials:
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HT1080 cells stably expressing myr-2FKBP(F36V)-Fas
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
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AP1510 stock solution (10 mM in DMSO)
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96-well cell culture plates
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Cell viability reagent (e.g., Alamar Blue or MTS reagent)
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Plate reader
Procedure:
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Cell Seeding: Seed the HT1080-myr-2FKBP(F36V)-Fas cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Allow the cells to adhere and grow for 24 hours.
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AP1510 Treatment: Prepare serial dilutions of AP1510 in complete DMEM from the 10 mM stock solution. A typical concentration range to test would be from 0.01 nM to 100 nM.
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Remove the culture medium from the wells and replace it with 100 µL of the AP1510 dilutions. Include a vehicle control (DMSO) and an untreated control.
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Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
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Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate the plate for the recommended time (typically 1-4 hours).
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
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Data Analysis: Calculate the percentage of cell viability for each concentration of AP1510 relative to the untreated control. Plot the dose-response curve and determine the EC50 value.
AP1510-Induced Transcriptional Activation
This protocol describes the use of AP1510 to induce the expression of a reporter gene in cells transiently co-transfected with a bipartite transcription factor system and a reporter plasmid.
Materials:
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HEK293T or other suitable host cell line
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DMEM with 10% FBS
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Expression vector for DBD-FKBP12(F36V) fusion protein (e.g., pBIND-FKBP(F36V))
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Expression vector for AD-FKBP12(F36V) fusion protein (e.g., pACT-FKBP(F36V))
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Reporter plasmid with a suitable promoter and a luciferase or secreted alkaline phosphatase (SEAP) gene (e.g., pG5luc)
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Transfection reagent (e.g., Lipofectamine 2000 or similar)
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AP1510 stock solution (10 mM in DMSO)
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96-well cell culture plates
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Luciferase or SEAP assay reagent
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Luminometer or spectrophotometer
Procedure:
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Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the DBD-FKBP(F36V), AD-FKBP(F36V), and reporter plasmids according to the transfection reagent manufacturer's protocol. A typical ratio of plasmids might be 1:1:5 (DBD:AD:Reporter).
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AP1510 Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of AP1510 (e.g., 0.1 nM to 1000 nM). Include a vehicle control.
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Incubation: Incubate the cells for an additional 24 hours.
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Reporter Assay:
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For Luciferase: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
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For SEAP: Collect the culture supernatant and measure the SEAP activity using a suitable substrate and a spectrophotometer.
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Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: AP1510-induced Fas-mediated apoptosis signaling pathway.
Caption: AP1510-induced transcriptional activation pathway.
Experimental Workflow Diagrams
Caption: Experimental workflow for AP1510-induced apoptosis assay.
Caption: Experimental workflow for AP1510-induced transcription assay.
